molecular formula C10H10N4O2 B4455838 6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide

6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide

Cat. No.: B4455838
M. Wt: 218.21 g/mol
InChI Key: PQORWVBWWHQRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate diketone or aldehyde under acidic or basic conditions to form the desired pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as condensation, cyclization, and purification to achieve high yields and purity. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl or amine derivatives.

    Substitution: Formation of substituted pyridazine or pyridine derivatives.

Scientific Research Applications

6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with a pyridine ring, such as pyridine-3-carboxamide.

    Pyridazine derivatives: Compounds with a pyridazine ring, such as pyridazine-3-carboxamide.

Uniqueness

6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide is unique due to its fused pyridine and pyridazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-9-4-3-8(13-14-9)10(16)12-7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQORWVBWWHQRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide
Reactant of Route 4
6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide
Reactant of Route 5
6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
6-oxo-N-pyridin-3-yl-4,5-dihydro-1H-pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.